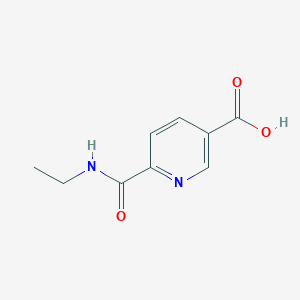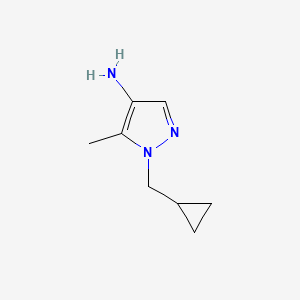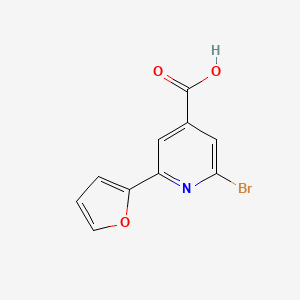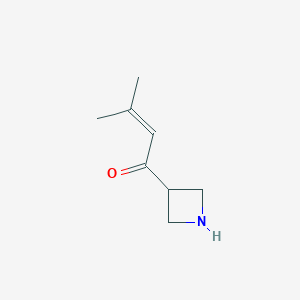![molecular formula C9H20N2O2 B13160037 (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural diversity. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 3-methoxypropylamine.
Formation of Intermediate: The piperidine is first reacted with a suitable protecting group to form a protected piperidine intermediate.
N-Alkylation: The protected piperidine intermediate is then subjected to N-alkylation with 3-methoxypropylamine under basic conditions to form the desired product.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
3-Methoxypropylamine: An amine with a methoxypropyl group.
Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the fourth position.
Uniqueness
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group. This combination of functional groups and chirality imparts specific biological activity and makes it a valuable intermediate in the synthesis of various pharmaceuticals.
Propriétés
Formule moléculaire |
C9H20N2O2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
(3S,4S)-3-(3-methoxypropylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O2/c1-13-6-2-4-11-8-7-10-5-3-9(8)12/h8-12H,2-7H2,1H3/t8-,9-/m0/s1 |
Clé InChI |
KMFYCELMWXKOHB-IUCAKERBSA-N |
SMILES isomérique |
COCCCN[C@H]1CNCC[C@@H]1O |
SMILES canonique |
COCCCNC1CNCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)

![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)
![[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)






